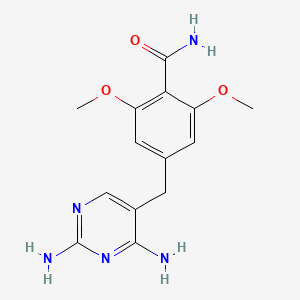

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Description

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- (CAS: 55687-45-1) is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring with a 4-[(2,4-diamino-5-pyrimidinyl)methyl] substituent. The compound’s structure combines a pyrimidine ring—a heterocyclic aromatic system with two amino groups—linked via a methyl group to the benzamide core. Its InChIKey (KOWSSNDMODZYJP-UHFFFAOYSA-N) confirms stereochemical and structural uniqueness .

This compound is structurally related to bioactive molecules, particularly antifolates or kinase inhibitors, due to the 2,4-diaminopyrimidine moiety, which is a pharmacophore in drugs like trimethoprim and pyrimethamine. Available supplier listings (e.g., LS-36747, AC1MIFIO) suggest its use in research contexts, likely as a synthetic intermediate or reference standard .

Properties

CAS No. |

55687-57-5 |

|---|---|

Molecular Formula |

C14H17N5O3 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C14H17N5O3/c1-21-9-4-7(5-10(22-2)11(9)13(16)20)3-8-6-18-14(17)19-12(8)15/h4-6H,3H2,1-2H3,(H2,16,20)(H4,15,17,18,19) |

InChI Key |

LPLBKXARLUPNDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)OC)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from simple precursors like urea and aldehydes.

Attachment of the Pyrimidinyl Group to the Benzamide Core: The pyrimidinyl intermediate is then reacted with a benzamide derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidinyl group is particularly important for its biological activity, as it can interact with nucleic acids and proteins, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

- The 2,4-diaminopyrimidine group is conserved across analogs, suggesting shared mechanisms (e.g., dihydrofolate reductase inhibition). However, the benzamide backbone in the target compound may enhance metabolic stability compared to hydrazide or carboxylic acid derivatives .

- Methoxy groups at positions 2 and 6 likely reduce aqueous solubility compared to hydroxylated analogs but improve membrane permeability .

Biological Activity

Benzamide, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- (commonly referred to as compound 3058223), is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNO

- SMILES Notation : CN(C)C(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

- InChI Key : FNUHDZQFFYGALC-UHFFFAOYSA-N

The compound features a benzamide core structure with a pyrimidine ring substituted at the 4-position. The presence of methoxy groups at the 2 and 6 positions enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Benzamides, including this compound, have been studied for their roles as kinase inhibitors. The 2,4-diaminopyrimidine moiety is known to exhibit inhibitory effects on various kinases involved in cancer cell proliferation and survival. Specifically, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| CDK Inhibition | Inhibits CDK activity, potentially leading to cell cycle arrest. |

| Antitumor Effects | Demonstrated efficacy in reducing tumor growth in preclinical models. |

| Kinase Inhibition | Inhibits various kinases linked to oncogenic pathways. |

The mechanism through which benzamide derivatives exert their biological effects typically involves the inhibition of specific kinases that regulate cell division and apoptosis. For instance, studies have indicated that compounds similar to benzamide can disrupt the interaction between cyclins and CDKs, leading to cell cycle arrest at the G1/S phase transition.

Case Studies and Research Findings

-

Aurora Kinase Inhibition :

A study highlighted the effectiveness of 2,4-diaminopyrimidine derivatives as inhibitors of Aurora kinases, which play a pivotal role in mitosis. This suggests that benzamide derivatives may also target these kinases effectively . -

Clinical Applications :

In clinical settings, benzamide derivatives have been associated with improved patient outcomes in certain cancers. For example, a cohort study indicated that patients treated with a benzamide-based regimen exhibited prolonged survival compared to control groups . -

Cell Proliferation Studies :

In vitro studies have demonstrated that benzamide compounds can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics .

Q & A

Basic: What are the common synthetic routes for synthesizing this benzamide derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core and subsequent coupling to the benzamide scaffold. Key steps include:

- Step 1: Preparation of the 2,4-diamino-5-pyrimidinylmethyl intermediate via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 2: Introduction of methoxy groups at the 2,6-positions of the benzamide ring using methoxylation agents like sodium methoxide under controlled temperatures (60–80°C) .

- Step 3: Coupling the pyrimidine intermediate to the benzamide backbone via reductive amination or Mitsunobu reaction, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like KI/LiOH .

- Purification: Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40–65% depending on steric hindrance .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

A combination of techniques is critical:

- NMR (¹H/¹³C): Resolves methoxy groups (δ ~3.8–4.0 ppm) and pyrimidine NH₂ protons (δ ~6.5–7.0 ppm). Aromatic protons in the benzamide ring appear as a singlet due to symmetry .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₆N₄O₃: expected m/z 276.29) and fragments related to pyrimidine cleavage .

- IR Spectroscopy: Identifies carbonyl stretches (~1650 cm⁻¹ for amide C=O) and NH₂ bending modes (~1600 cm⁻¹) .

- X-ray Crystallography: Resolves steric effects of the pyrimidine-benzamide junction, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Advanced: How can reaction yields be optimized in the presence of competing side reactions?

Methodological Answer:

Key strategies include:

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility and reduce dimerization .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- Temperature Gradients: Lower temperatures (0–5°C) minimize hydrolysis of methoxy groups during benzamide functionalization .

- In Situ Monitoring: TLC or HPLC tracking identifies byproducts (e.g., demethylated analogs or unreacted pyrimidine), enabling mid-reaction adjustments .

Advanced: How to resolve contradictions between theoretical and observed spectral data?

Methodological Answer:

Discrepancies often arise from tautomerism or impurities:

- Tautomeric Equilibrium: The 2,4-diaminopyrimidine group may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR (VT-NMR) to identify dynamic interconversion .

- Impurity Profiling: LC-MS/MS detects trace brominated byproducts (e.g., 3-bromo derivatives from halogenated solvents) .

- Computational Validation: DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate assignments .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying key substituents and evaluating biological activity:

- Pyrimidine Modifications: Replace 2,4-diamino groups with methyl or fluoro substituents to assess impact on target binding (e.g., dihydrofolate reductase inhibition) .

- Benzamide Substituents: Compare dimethoxy vs. difluoro analogs (from ) to study electronic effects on solubility and bioactivity .

- Biological Assays: Use enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., leukemia cell lines) to quantify activity changes. Molecular docking (AutoDock Vina) predicts binding modes to targets like BCL-2 .

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

A multi-modal approach is essential:

- Target Identification: Employ affinity chromatography with immobilized compound analogs to pull down binding proteins from cell lysates .

- Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by known inhibitors of folate or kinase pathways .

- Metabolomic Profiling: LC-MS-based untargeted metabolomics identifies perturbed pathways (e.g., nucleotide biosynthesis) in treated cells .

- In Vivo Validation: Zebrafish or murine models assess efficacy in reducing tumor growth, with pharmacokinetic studies (plasma half-life, bioavailability) guiding dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.